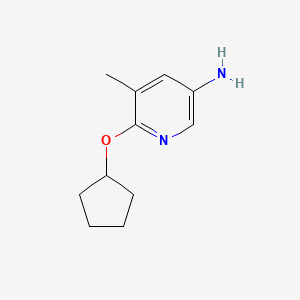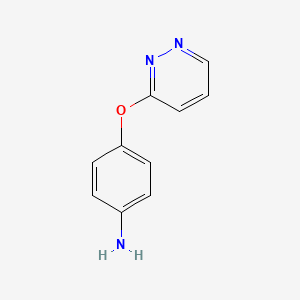
1,3-Difluoro-5-(prop-1-en-2-yl)benzene
Übersicht
Beschreibung
1,3-Difluoro-5-(prop-1-en-2-yl)benzene is a fluorinated aromatic compound with the molecular formula C9H8F2. It is a colorless liquid that is sparingly soluble in water but highly soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-(prop-1-en-2-yl)benzene typically involves the fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-5-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydrofluorinated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atoms or the methylethenyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrofluorinated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-(prop-1-en-2-yl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The methylethenyl group also plays a role in modulating the compound’s activity by influencing its chemical reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: A simpler fluorinated benzene derivative with similar chemical properties but lacking the methylethenyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another aromatic compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
1,3-Difluoro-5-(prop-1-en-2-yl)benzene is unique due to the presence of both fluorine atoms and the methylethenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1,3-difluoro-5-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBHZGCSULPMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

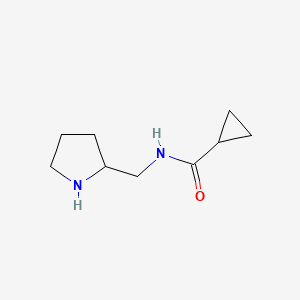

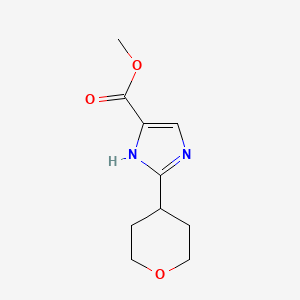
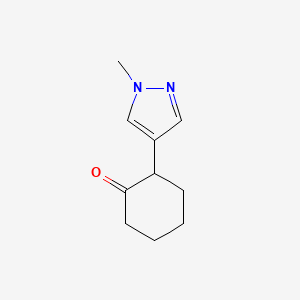
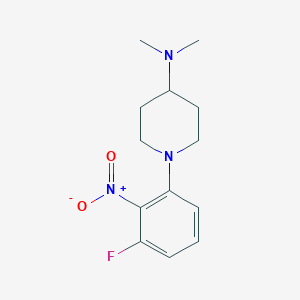

![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)

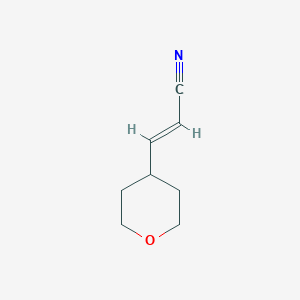
![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)
